{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid
Description
The compound “{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid” is a structurally complex thiazolidinone derivative. Its core consists of a 4-oxo-2-thioxo-thiazolidin-5-ylidene moiety, substituted with a 2-hydroxybenzoylamino group at position 3 and fused to a 2-oxoindole scaffold at position 3. The indole ring is further functionalized with an acetic acid group at the N-1 position. This unique architecture combines features of thiazolidinones (known for diverse bioactivities) and indole derivatives (noted for their role in medicinal chemistry) . The presence of the 2-hydroxybenzoylamino group may enhance hydrogen-bonding interactions, while the acetic acid moiety likely improves solubility, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
2-[(3Z)-3-[3-[(2-hydroxybenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O6S2/c24-13-8-4-2-6-11(13)17(27)21-23-19(29)16(31-20(23)30)15-10-5-1-3-7-12(10)22(18(15)28)9-14(25)26/h1-8,24H,9H2,(H,21,27)(H,25,26)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECYWDKHZXFMFN-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)C(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4O)/C(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.
Introduction of the Indole Moiety: The indole moiety is introduced through a condensation reaction between an indole derivative and the thiazolidinone intermediate.
Benzoylation: The final step involves the benzoylation of the intermediate compound using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted benzoylamino derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to thiazolidinones possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
Thiazolidinones are known for their anti-inflammatory effects. This compound's structure suggests it could modulate inflammatory responses, potentially benefiting conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
The indole and thiazolidinone components are associated with anticancer activities. Investigations into the cytotoxic effects of this compound on cancer cell lines are warranted to assess its viability as an anticancer agent.
Case Studies and Research Findings
Several studies have explored related compounds with similar structures, providing insights into their potential applications:
- Study on Thiazolidinones : A study published in Journal of Medicinal Chemistry reported that derivatives of thiazolidinones exhibited significant antibacterial activity against Gram-positive bacteria, indicating a promising avenue for further research on similar compounds.
- Anticancer Research : In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells by activating specific pathways . This suggests that our compound might have similar effects worth exploring.
- Inflammation Modulation : Research has highlighted that certain thiazolidinone derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and indole moiety are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements: The 2-hydroxybenzoylamino group in the target compound is often replaced with aryl (e.g., 3-hydroxyphenyl in 5b) or alkyl groups (e.g., butyl in ), altering hydrogen-bonding capacity .
- Acid Moieties : While the target compound uses acetic acid, analogs like 5h employ benzoic acid, which may affect solubility and target binding .
- Indole Modifications : Substituents on the indole ring (e.g., methoxy in 5h) influence electronic properties and steric interactions .
Bioactivity Comparison
- Antimicrobial Activity: The target compound’s indole-thiazolidinone hybrid structure aligns with compounds 5b and 5h, which exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Anti-Inflammatory Potential: Derivatives with acetic acid moieties (e.g., ) show COX-2 inhibition, suggesting the target compound may share this activity.
Physicochemical Properties
- Solubility : The acetic acid group in the target compound likely confers higher aqueous solubility compared to ester derivatives (e.g., ).
- Thermal Stability: Analogous compounds with aromatic substituents (e.g., 2-hydroxybenzoylamino) exhibit decomposition temperatures >250°C, superior to alkyl-substituted analogs .
Biological Activity
The compound {3-[3-(2-Hydroxy-benzoylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid is a complex organic molecule recognized for its potential therapeutic applications. Its structure incorporates various functional groups that suggest diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic uses.
Molecular Structure and Properties
The molecular formula of the compound can be represented as . The structure includes a thiazolidinone core, which is associated with multiple biological activities such as anti-inflammatory and anticancer properties. The presence of an indole moiety further enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 378.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related thiazolidinone derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar characteristics .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazolidinones have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary in vitro studies are necessary to evaluate the specific effects of this compound on cancer cell lines.
Understanding the mechanism of action for this compound involves examining its interaction with biological targets. The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer progression. Detailed biochemical assays are required to elucidate these interactions.
Case Studies and Research Findings
- Antimicrobial Screening : In a study involving 20 synthesized compounds similar to thiazolidinones, several exhibited potent antibacterial activity against various pathogens, indicating the potential effectiveness of derivatives like this compound in treating infections .
- Anticancer Activity : Research focusing on thiazolidinone derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that further investigation into this compound could reveal significant anticancer properties .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for success?
The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Condensation of 2-hydroxybenzoylamino derivatives with indole-2,3-dione precursors under acidic or basic conditions to form the indole-thiazolidinone core .
- Step 2 : Cyclization with thiazolidine-2,4-dione derivatives in acetic acid with sodium acetate as a catalyst, followed by reflux for 3–5 hours .
- Key conditions : Temperature control (80–100°C), pH adjustment (acetic acid medium), and stoichiometric ratios (1:1.1 for aldehyde to thiazolidinone) are critical to avoid side products .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- UV-Vis spectroscopy : Monitors conjugation in the thiazolidinone-indole system (λmax ~300–400 nm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- HPLC (RP-C18 column) : Assesses purity and lipophilicity (log k values correlate with calculated log P) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, particularly in scaling up from lab to pilot-scale?
- Parameter optimization : Adjusting reflux time (3–5 hours vs. extended periods) and catalyst load (sodium acetate) improves yields .
- Side reaction mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .
- Scale-up challenges : Transition from batch to continuous flow reactors reduces variability in industrial settings .
Q. What methodologies are effective for analyzing the compound’s lipophilicity and correlating it with biological activity?
- RP-HPLC : Under isocratic conditions with methanol-water mobile phases, log k values predict membrane permeability .
- Antifungal assays : Lipophilicity (log P >2.5) correlates with enhanced activity against Candida species, as seen in rhodanineacetic acid derivatives .
- Data interpretation : Cross-validate experimental log k with in silico tools (e.g., ChemAxon, SwissADME) to resolve discrepancies .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Assay standardization : Use consistent fungal strains (e.g., Candida tropicalis 156) and MIC protocols .
- Purity verification : Characterize batches via HPLC and NMR to rule out impurities affecting activity .
- Structure-activity studies : Modify the acetic acid side chain or thiazolidinone substituents to isolate bioactive moieties .
Q. What experimental approaches are recommended for studying the compound’s mechanism of action against enzymatic targets?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Molecular docking : Model interactions with active sites (e.g., thioredoxin reductase) to identify binding motifs .
- Kinetic studies : Use stopped-flow spectroscopy to monitor real-time interaction kinetics (e.g., kcat/KM analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
